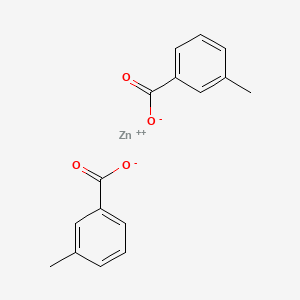
Zinc m-toluate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc m-toluate: is an organic zinc compound with the chemical formula C16H14O4Zn zinc 3-methylbenzoate . This compound is typically found in the form of a white crystalline powder and is known for its solubility in organic solvents such as alcohols, ketones, and ethers, while being relatively insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc m-toluate is generally synthesized through the reaction of 3-methylbenzoic acid with anhydrous zinc chloride . The process involves dissolving 3-methylbenzoic acid in an appropriate solvent, adding anhydrous zinc chloride, and allowing the reaction to proceed under controlled temperature conditions. The resulting product is then filtered, washed, and dried to obtain pure this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is typically carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Zinc m-toluate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: This compound can participate in substitution reactions, where the zinc ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride.
Substitution reactions: Typically involve other metal salts under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives of the original compound .
Scientific Research Applications
Chemistry: Zinc m-toluate is used as a catalyst in organic synthesis, particularly in reactions involving carbene intermediates, electrophilic substitution, and hydroxyl phosphonate reactions .
Biology and Medicine:
Industry: In industrial applications, this compound is used as a corrosion inhibitor in coatings and paints to protect metal surfaces from corrosion .
Mechanism of Action
The mechanism of action of zinc m-toluate involves its interaction with various molecular targets and pathways. Zinc ions play a crucial role in catalytic, structural, and regulatory functions within biological systems. They are involved in the modulation of several zinc-dependent proteins, including transcription factors and enzymes that regulate cell proliferation, apoptosis, and antioxidant defenses .
Comparison with Similar Compounds
Zinc benzoate: Similar in structure but lacks the methyl group present in zinc m-toluate.
Zinc acetate: Another zinc salt with different chemical properties and applications.
Zinc chloride: A more commonly used zinc compound with broader applications.
Uniqueness: this compound is unique due to its specific structure, which includes a methyl group on the benzene ring. This structural feature imparts distinct chemical properties and reactivity, making it suitable for specialized applications in organic synthesis and industrial processes .
Properties
CAS No. |
68092-46-6 |
|---|---|
Molecular Formula |
C16H14O4Zn |
Molecular Weight |
335.7 g/mol |
IUPAC Name |
zinc;3-methylbenzoate |
InChI |
InChI=1S/2C8H8O2.Zn/c2*1-6-3-2-4-7(5-6)8(9)10;/h2*2-5H,1H3,(H,9,10);/q;;+2/p-2 |
InChI Key |
FVAFBVXHPTZJFY-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)[O-].CC1=CC(=CC=C1)C(=O)[O-].[Zn+2] |
Related CAS |
99-04-7 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[[[[(Aminophenyl)methyl]phenyl]amino]methyl]phenol](/img/structure/B13785352.png)
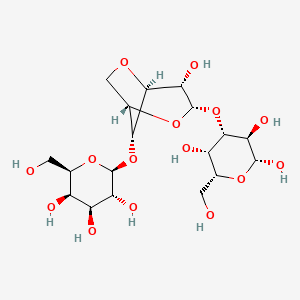
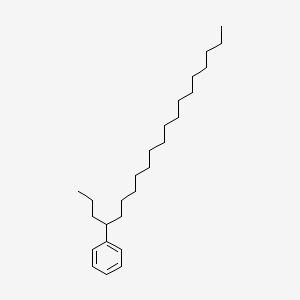
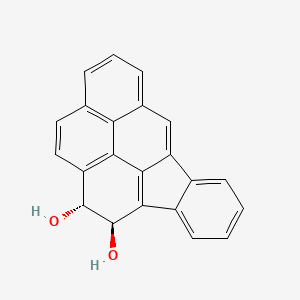
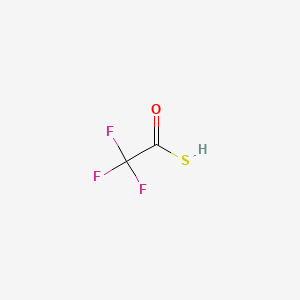
![[1,1-Biphenyl]-3-ol,4-methyl-6-nitro-](/img/structure/B13785389.png)
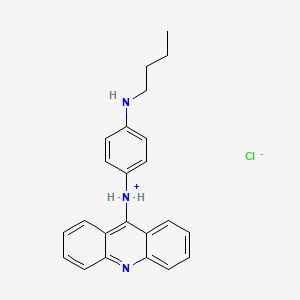
![12-[methyl-(7-nitro-3H-1,2,3-benzoxadiazol-2-yl)amino]dodecanoic acid](/img/structure/B13785397.png)
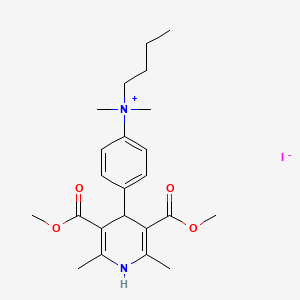
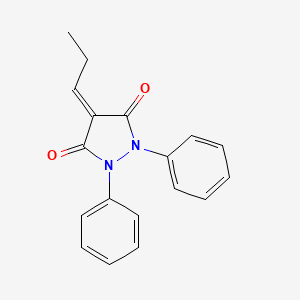
![3-Methylimidazo[4,5-f]quinolin-9-amine](/img/structure/B13785419.png)

![2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 2-[4-(2-methylpropyl)phenyl]propanoate--hydrogen chloride (1/1)](/img/structure/B13785425.png)
